![molecular formula C22H17ClN6O B1139448 Duvelisib R enantiomer CAS No. 1261590-48-0](/img/structure/B1139448.png)
Duvelisib R enantiomer
説明
Duvelisib R enantiomer, also known as IPI-145 R enantiomer or INK1197 R enantiomer, is a PI3K inhibitor . It is the less active enantiomer of Duvelisib . The CAS Number for Duvelisib R enantiomer is 1261590-48-0 .
Molecular Structure Analysis
The molecular weight of Duvelisib R enantiomer is 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .Physical And Chemical Properties Analysis
Duvelisib R enantiomer is a solid substance . It has a molecular weight of 416.86 . The IUPAC name is ®-3-(1-((7H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one . The InChI code is 1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 .科学的研究の応用
Clinical Activity in Hematologic Malignancies
Duvelisib (IPI-145), an inhibitor of PI3K-δ,γ, has been studied for its clinical activity in various hematologic malignancies. It has shown promise in treating patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and aggressive B-cell non-Hodgkin lymphoma (aNHL). In a Phase 1 study, Duvelisib was evaluated in patients who had previously been treated with ibrutinib, a BCR inhibitor targeting Bruton’s tyrosine kinase (BTK). Results indicated that Duvelisib could be effective in patients who have developed resistance to ibrutinib, suggesting its potential as a valuable treatment option in relapsed/refractory hematologic malignancies (Porcu et al., 2014).
Comparative Effectiveness in CLL/SLL
In the phase 3 DUO trial, Duvelisib was compared against ofatumumab monotherapy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL). The trial concluded that Duvelisib significantly improved progression-free survival and had a higher overall response rate compared to ofatumumab. The study highlights Duvelisib's potential as an effective treatment option for patients with RR CLL/SLL (Flinn et al., 2018).
Activity in T-cell Lymphoma
A study examining the efficacy of Duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma (TCL) revealed that it demonstrated promising clinical activity and an acceptable safety profile in relapsed/refractory TCL. The study provided evidence of both tumor cell-autonomous and immune-mediated effects, suggesting Duvelisib’s potential utility in treating peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma (Horwitz et al., 2018).
Enantiomer Specificity in Cancer Treatment
Research exploring the most biologically active enantiomers of chiral anti-cancer agents found that R-Duvelisib could be suitable for blood cancer treatment, with less toxicity and side effects. This study emphasizes the importance of considering enantiomer-specific effects in the development and application of cancer therapeutics (Suhail & Ali, 2020).
Safety and Hazards
According to the Safety Data Sheet, Duvelisib R enantiomer should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use full personal protective equipment and ensure adequate ventilation . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately . If ingested, wash out mouth with water .
将来の方向性
Duvelisib, the more active enantiomer of Duvelisib R enantiomer, has been investigated for its efficacy in treating various forms of cancer, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . Future research may focus on optimizing the dosing of Duvelisib for maximum efficacy and minimum side effects . Additionally, Duvelisib may be used as a bridge to stem cell transplant for appropriate patients .
特性
IUPAC Name |
8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duvelisib R enantiomer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。